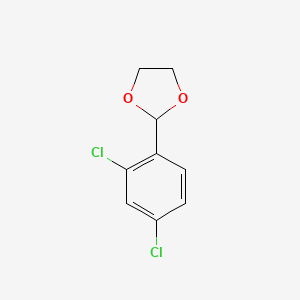

2-(2,4-Dichlorophenyl)-1,3-dioxolane

Beschreibung

Contextualization within Dioxolane Chemistry

The 1,3-dioxolane (B20135) ring is a five-membered cyclic acetal (B89532), a class of organic compounds formed from the reaction of an aldehyde or a ketone with a diol, typically ethylene (B1197577) glycol. chemicalbook.com This heterocyclic system is widely utilized in organic synthesis for several key purposes. One of its most common applications is as a protecting group for carbonyl functionalities (aldehydes and ketones). organic-chemistry.org The formation of the dioxolane is a reversible process, allowing chemists to mask a reactive carbonyl group while other parts of a molecule undergo chemical transformations.

1,3-dioxolanes are generally stable in neutral and basic conditions but are readily cleaved under acidic conditions to regenerate the original carbonyl compound and diol. This characteristic makes them an invaluable tool in multi-step organic syntheses. Beyond their role as protecting groups, dioxolanes can also serve as chiral auxiliaries and are found as core structural motifs in various biologically active molecules. The compound 2-(2,4-Dichlorophenyl)-1,3-dioxolane is a specific example where the dioxolane is formed from 2,4-dichlorobenzaldehyde (B42875), embedding the reactive potential of this aldehyde into a more stable cyclic structure.

Significance of the 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group is a common structural feature in many biologically active compounds, particularly in the agrochemical and pharmaceutical industries. The presence of chlorine atoms on the phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. These modifications can enhance the binding affinity of the compound to its biological target and improve its pharmacokinetic profile.

In the context of antifungal agents, the 2,4-dichlorophenyl moiety is a well-established pharmacophore. nih.gov Its inclusion in a molecular structure often imparts or enhances antifungal activity. For instance, compounds containing this group have shown potent activity against a range of fungal pathogens. nih.gov The specific substitution pattern of the two chlorine atoms at positions 2 and 4 on the phenyl ring has been found to be particularly effective for antifungal efficacy in many chemical series. nih.gov Therefore, incorporating this moiety into the dioxolane structure creates a molecule primed for further elaboration into potent therapeutic agents.

Overview of Research Trajectories for the Chemical Compound

The primary focus of research involving this compound has been its application as a crucial synthetic intermediate. It serves as a foundational building block for the construction of more complex molecules, most notably triazole antifungal drugs. google.com

A significant body of research demonstrates that this compound is a key precursor in the synthesis of itraconazole, a broad-spectrum antifungal agent. google.comchemicalbook.comgoogle.com The synthesis of itraconazole and related compounds involves further chemical modifications of the this compound core. These subsequent reactions typically introduce the azole (specifically, a 1,2,4-triazole) pharmacophore and other side chains necessary for biological activity. Derivatives of this compound are essential for creating the specific stereochemistry required for the potent antifungal action of drugs like itraconazole. manasalifesciences.compharmaffiliates.com Consequently, the development of efficient and stereoselective synthetic routes starting from this compound is a major theme in the chemical literature surrounding this compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXMTZUUIOZOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281459 | |

| Record name | 2-(2,4-dichlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-98-1 | |

| Record name | NSC21755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparations

Strategies for 1,3-Dioxolane (B20135) Ring Formation

The formation of the 1,3-dioxolane ring is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. This reversible reaction, known as acetalization or ketalization, is a cornerstone of organic synthesis for the protection of carbonyl groups and the synthesis of heterocyclic systems.

Condensation Reactions Utilizing Glycerin

A prevalent method for the synthesis of 2-(2,4-dichlorophenyl)-1,3-dioxolane derivatives involves the condensation of a 2,4-dichlorophenyl-substituted carbonyl compound with glycerin. A common starting material for this reaction is 2,4-dichloroacetophenone. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product. researchgate.net

The reaction between 2,4-dichloroacetophenone and glycerin yields a substituted 1,3-dioxolane with a hydroxymethyl group at the 4-position, a key intermediate in the synthesis of antifungal drugs like ketoconazole (B1673606). The general reaction scheme is as follows:

Table 1: Reaction Conditions for Condensation with Glycerin

| Reactants | Catalyst | Solvent | Conditions | Product |

| 2,4-Dichloroacetophenone, Glycerin | p-Toluenesulfonic acid | Toluene | Reflux, azeotropic removal of water | 2-(2,4-Dichlorophenyl)-4-(hydroxymethyl)-2-methyl-1,3-dioxolane |

| m-Dichlorobenzene, Bromoacetyl bromide, Glycerin | Heteropoly acid TiSiW12O40/SiO2 | - | Friedel-Crafts followed by condensation | cis-2-(2,4-dichlorophenyl)-2-bromomethyl-1,3-dioxolane-4-methanol |

This table presents illustrative reaction conditions and may not be exhaustive.

Reactions Involving Ethylene (B1197577) Oxide

Ethylene oxide, a highly reactive epoxide, can also be employed in the synthesis of 1,3-dioxolanes. The reaction involves the acid-catalyzed opening of the epoxide ring by a carbonyl compound. In the context of this compound synthesis, 2,4-dichlorobenzaldehyde (B42875) would be the appropriate carbonyl-containing reactant.

The acid catalyst protonates the oxygen atom of ethylene oxide, making it more susceptible to nucleophilic attack by the carbonyl oxygen of 2,4-dichlorobenzaldehyde. Subsequent intramolecular cyclization and deprotonation yield the desired 1,3-dioxolane. ugr.es While this method is mechanistically plausible, specific examples for the synthesis of this compound are not as commonly reported in the literature as condensation reactions with diols.

The general mechanism for the acid-catalyzed reaction of a carbonyl compound with ethylene oxide is depicted below:

Introduction of the 2,4-Dichlorophenyl Moiety

The introduction of the 2,4-dichlorophenyl group is a crucial step in the synthesis. This can be achieved either by starting with a pre-functionalized aromatic ring or by modifying a simpler aromatic precursor.

Friedel-Crafts Reactions for Dichlorobenzene Derivatives

The Friedel-Crafts reaction is a fundamental method for the attachment of alkyl or acyl substituents to an aromatic ring. nih.gov In the synthesis of precursors for this compound, Friedel-Crafts acylation is particularly relevant. A common approach involves the acylation of m-dichlorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) (AlCl₃). chemicalbook.comnih.govgoogle.com This reaction selectively produces 2,4-dichloroacetophenone, a key intermediate that can then undergo condensation with a diol as described in section 2.1.1.

Table 2: Friedel-Crafts Acylation of m-Dichlorobenzene

| Acylating Agent | Catalyst | Reaction Conditions | Product |

| Acetyl chloride | Anhydrous aluminum trichloride | 50-60°C during addition, then reflux at 90-95°C for 4 hours | 2,4-Dichloroacetophenone |

| Acetic anhydride | Anhydrous aluminum trichloride | 45-55°C during addition, then reflux at 90-95°C for 3 hours | 2,4-Dichloroacetophenone |

This table provides examples of typical reaction conditions for the Friedel-Crafts acylation of m-dichlorobenzene.

Functional Group Interconversions on Aromatic Rings

Functional group interconversion (FGI) offers an alternative strategy for introducing the 2,4-dichloro substitution pattern on the phenyl ring. This approach involves modifying an existing functional group on the aromatic ring to a chloro substituent. For instance, a starting material with amino or nitro groups could be converted to the corresponding chloro derivative through diazotization followed by a Sandmeyer or Gattermann reaction.

While these are standard transformations in organic synthesis, their application in the direct synthesis of this compound is less common than the Friedel-Crafts approach. FGI is more frequently employed in the synthesis of more complex molecules where direct chlorination or the use of dichlorinated starting materials is not feasible.

Stereoselective Synthesis of this compound Derivatives

The biological activity of many 1,3-dioxolane derivatives, particularly antifungal agents, is highly dependent on their stereochemistry. For derivatives of this compound, the cis-isomers are often found to be more potent than their trans-counterparts. google.com This has driven the development of stereoselective synthetic methods to control the spatial arrangement of the substituents on the dioxolane ring.

One approach to achieving stereoselectivity is through the use of chiral catalysts in the acetalization reaction. rsc.orgalfachemic.com Chiral Brønsted acids or Lewis acids can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. Catalytic asymmetric acetalization and transacetalization reactions have been developed for the enantioselective synthesis of various acetals. nih.govacs.org

Another strategy involves the separation of stereoisomers after the reaction. For instance, a method has been reported for the conversion of the less active trans-isomer of a 2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol derivative to the more active cis-isomer. google.com This process typically involves hydrolysis of the trans-dioxolane to the corresponding ketone, followed by re-ketalization under conditions that favor the formation of the cis-product.

Furthermore, the choice of starting materials and reaction conditions can influence the stereochemical outcome. The reaction of an alkene with a hypervalent iodine reagent in the presence of a carboxylic acid can lead to the stereoselective formation of substituted 1,3-dioxolanes through a 1,3-dioxolan-2-yl cation intermediate. nih.gov

Table 3: Comparison of Stereoisomers

| Stereoisomer | Biological Activity (General Trend) | Synthetic Approach |

| cis-isomer | Often higher | Stereoselective synthesis using chiral catalysts; Isomerization from trans-isomer |

| trans-isomer | Often lower | Often formed as a byproduct in non-stereoselective syntheses |

This table provides a general comparison and is not specific to all derivatives.

Approaches to Cis Isomer Generation

The cis isomer of this compound derivatives is a crucial intermediate in the synthesis of several clinically used antifungal agents, including ketoconazole and itraconazole. google.com Industrial synthesis can produce a mixture of cis and trans isomers, with the trans isomer often being an undesired byproduct. A method has been developed to convert the less useful trans-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate (B1203000) into the desired cis form. google.com

| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |

| Acidic Hydrolysis | Trans-isomer, Ethanol, 1N Hydrochloric Acid, Reflux | 2'-bromo-2,4-dichloroacetophenone | 91% | google.com |

| Basic Hydrolysis | Trans-isomer, Ethanol, Water, NaOH, Reflux | Hydrolyzed Intermediate (Compound VII) | 96% | google.com |

| Conversion | Industrial trans-isomer byproduct | Necessary cis-isomer intermediate | N/A | google.com |

Stereochemical Control in Multi-Step Syntheses

Stereochemical control is paramount in multi-step syntheses originating from the this compound core, as biological activity is often highly dependent on the specific stereoisomer. The synthesis of antifungal agents serves as a prime example where the precise arrangement of substituents on the dioxolane ring is critical.

The synthesis of cis-2-(2,4-dichlorophenyl)-2-( chemicalbook.comnih.govgoogle.com-triazol-1-methyl)- google.comchemicalbook.comdioxolane-4-methyl methanesulfonate (B1217627), a key intermediate for itraconazole, highlights the importance of stereocontrol. google.com One patented method starts with m-dichlorobenzene, which undergoes a Friedel-Crafts reaction, followed by condensation with glycerin. google.com After esterification and reaction with 1,2,4-triazole (B32235), a mixture of isomers is typically formed. google.com A crucial step in such syntheses is the separation of the desired cis-isomer from the trans-isomer, which is often achieved through column chromatography after hydrolysis. google.com This separation ensures that the subsequent reaction steps lead to the stereochemically pure active pharmaceutical ingredient. The development of synthetic routes that favor the formation of the cis-isomer or allow for efficient conversion of the trans-isomer is an area of significant interest to improve yield and reduce costs associated with purification. google.comgoogle.com

Derivatization Strategies for Advanced Structures

The this compound core is a versatile platform for creating a wide array of advanced structures through various derivatization strategies. These modifications are essential for tuning the molecule's properties for specific applications.

Bromination of Alkyl Side Chains

Bromination of alkyl side chains on the dioxolane ring is a common and critical step to introduce a reactive handle for further functionalization. This is typically achieved on a precursor molecule, such as 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane. google.com The reaction involves treating the methyl-dioxolane derivative with bromine, often at temperatures between 15-60 °C, to yield the corresponding 2-bromomethyl derivative. google.com This process can be carried out in the absence of a solvent. google.com The resulting 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane is a key intermediate for producing fungicides. google.comnih.gov

Another approach involves the bromination of 2,4-dichloroacetophenone first, followed by ketalization with a diol like 1,2-pentanediol (B41858) to form the brominated dioxolane derivative. google.com The efficiency of these bromination reactions is often high, with reported yields approaching 99.8% for the bromination step itself. google.com

| Starting Material | Bromination Method | Product | Yield | Reference |

| 2-(2,4-Dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane | Reaction with Bromine, 15-60°C, no solvent | 2-Bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane | 99.8% | google.com |

| 2,4-Dichloroacetophenone | Bromination followed by ketalization with 1,2-pentanediol | 2-Bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane | 87.4% (overall) | google.com |

Introduction of Azole Moieties via Nucleophilic Substitution

The brominated derivatives serve as excellent electrophiles for introducing azole moieties through nucleophilic substitution. This reaction is fundamental to the synthesis of a large class of azole-based antifungal agents. chemicalbook.comnih.govresearchgate.net The nitrogen atoms in azole rings, such as 1,2,4-triazole or imidazole (B134444), act as nucleophiles, displacing the bromide ion from the bromomethyl group attached to the dioxolane core. chemicalbook.comchemicalbook.com

For instance, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is synthesized from 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol. chemicalbook.com This substitution reaction is a key step in building the pharmacophore responsible for the antifungal activity of drugs like ketoconazole and itraconazole. google.comresearchgate.net The reaction conditions are typically managed to ensure the retention of the cis-stereochemistry, which is crucial for biological activity.

Formation of Polyazole Derivatives from the Dioxolane Core

Building upon the nucleophilic substitution strategy, more complex polyazole derivatives can be synthesized from the this compound core. Research has been conducted on new polyazole derivatives for their potential as antifungal agents. nih.gov These studies involve creating molecules that may contain multiple azole rings or other complex side chains attached to the primary azole moiety. nih.govjapsonline.com The structure-activity relationship studies of these compounds have revealed that features such as an 'oxime group' combined with multiple chlorine atoms can enhance antifungal properties. nih.gov The synthesis of these advanced structures demonstrates the modularity of using the dioxolane core, where successive reactions can append complex functionalities to build a library of potential therapeutic agents. japsonline.com

Polymerization via Acrylate (B77674) Conjugation

Beyond pharmaceutical applications, the this compound structure can be incorporated into polymers. This is achieved by first conjugating an acrylate moiety to the dioxolane derivative. A common method involves reacting a hydroxyl group on the dioxolane, such as in [2-(4-chlorophenyl)-1,3-dioxolan-4-yl]methanol, with acryloyl chloride to form the corresponding acrylate monomer. researchgate.net

This monomer can then undergo radical polymerization, often initiated by agents like 2,2′-azobisisobutyronitrile (AIBN), to form a polyacrylate with the dioxolane group in the side chains. researchgate.netresearchgate.net Such polymers have potential applications in material science, where the properties of the dichlorophenyl and dioxolane groups can be imparted to the bulk polymer. researchgate.net The polymerization of these functional monomers allows for the creation of materials with tailored thermal, optical, or electrical properties. researchgate.net

Esterification and Etherification Reactions

Esterification and etherification are fundamental reactions for the synthesis and functionalization of this compound analogues, particularly in the creation of active pharmaceutical ingredients. These reactions allow for the introduction of various functional groups, which can significantly modify the compound's biological activity.

A notable application of these reactions is demonstrated in the multi-step synthesis of cis-2-(2,4-dichlorophenyl)-2-( elsevierpure.comresearchgate.netwikipedia.orgtriazole-1-methyl)- google.comelsevierpure.comdioxolane-4-methyl methanesulfonate, an important intermediate for antifungal drugs like itraconazole. google.com In this process, a precursor is first esterified using benzoyl chloride. google.com Following subsequent steps including hydrolysis and recrystallization, a final esterification is carried out with methylsulfonyl chloride to yield the target methanesulfonate ester. google.com This sequence highlights the strategic use of esterification to build complex molecular architectures.

While direct etherification on the this compound core is less commonly detailed, the formation of ether linkages is a crucial aspect of synthesizing related structures. For instance, the O-alkylation (a form of etherification) of other dioxolane derivatives, such as 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, has been successfully performed to create corresponding ethers. finechem-mirea.rufinechem-mirea.ru This principle of forming a C-O-C bond is a standard synthetic strategy that can be applied to analogues within this chemical class. masterorganicchemistry.com

| Reaction Step | Reagent | Purpose | Reference |

|---|---|---|---|

| Initial Esterification | Benzoyl chloride | Intermediate modification | google.com |

| Final Esterification | Methylsulfonyl chloride | Formation of the final methanesulfonate ester | google.com |

Catalytic Systems in Synthesis of this compound and its Analogues

The efficiency and environmental impact of synthesizing this compound and its derivatives are heavily influenced by the choice of catalytic systems. Modern synthetic routes increasingly employ advanced catalysts to improve yields, selectivity, and sustainability.

Heteropoly acids (HPAs) have emerged as highly effective, reusable, and environmentally benign catalysts for various organic transformations, including the formation of dioxolane rings (a process known as ketalization or acetalization). mdpi.com These catalysts possess strong Brønsted acidity, often approaching superacid levels, which facilitates reactions that are typically promoted by strong protic acids. mdpi.comresearchgate.net

| Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| TiSiW12O40/SiO2 | Condensation (Ketal Formation) | Reusable, environmentally and economically favorable | google.com |

Radical polymerization is a chain polymerization method where a polymer is formed through the sequential addition of monomer units to a free radical. wikipedia.org The process is initiated by molecules known as radical initiators, which decompose under thermal or photochemical conditions to generate radical species. wikipedia.orgtcichemicals.comijrpc.com Common examples of radical initiators include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides like benzoyl peroxide (BPO). tcichemicals.comijrpc.com

The initiation step involves the creation of these initial radicals, which then react with monomer units to start the polymer chain growth. wikipedia.org While various dioxolane derivatives can themselves be polymerized via radical ring-opening mechanisms, the scientific literature does not describe a role for this compound or its direct analogues as initiators of radical polymerization. elsevierpure.com The function of initiating polymerization is typically served by compounds with weak covalent bonds that can readily undergo homolytic cleavage to form radicals. ijrpc.com The polymerization of 1,3-dioxolane itself is more commonly achieved through cationic ring-opening polymerization rather than a radical-initiated process. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic catalysis. Its reactivity is central to its use as a protecting group for carbonyl compounds.

Hydrolysis Pathways of Dioxolane Derivatives

The primary reactive pathway for the dioxolane ring is hydrolysis, which results in the cleavage of the acetal and regeneration of the parent carbonyl compound and diol. This process is most commonly facilitated by acid catalysis.

Under acidic conditions, the hydrolysis of 2-substituted-1,3-dioxolanes proceeds through a well-established mechanism. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This cation is a key intermediate, and its stability influences the rate of the hydrolysis reaction. The subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. Further protonation and elimination of the diol regenerate the parent carbonyl compound, in this case, 2,4-dichlorobenzaldehyde (B42875). The entire process is reversible, and the removal of water can be used to favor the formation of the dioxolane. organic-chemistry.org

While stable to bases, the dioxolane ring can undergo cleavage under harsh basic conditions, although this is less common than acid-catalyzed hydrolysis. smolecule.comlibretexts.org The mechanism under basic conditions is significantly different and less facile, as it lacks the initial activation by protonation.

Ring-Opening and Rearrangement Mechanisms

Beyond simple hydrolysis, the dioxolane ring can participate in other ring-opening reactions, particularly in the context of polymerization. Cationic ring-opening polymerization of 1,3-dioxolane is a known process where an initiator generates a cationic species that attacks the ring, leading to a chain-growth process. rsc.orgrsc.org

In non-polymerization contexts, ring-opening can be initiated by strong nucleophiles or under specific acidic conditions that promote rearrangements. smolecule.com For instance, treatment with strong Lewis acids can activate the ring towards attack by other nucleophiles besides water. If the carbocation intermediate formed during acid-catalyzed cleavage is suitably substituted, it could potentially undergo rearrangement to a more stable species before being trapped by a nucleophile. The specific pathways are highly dependent on the reaction conditions and the substitution pattern of the dioxolane derivative. rsc.org

Reactivity of the 2,4-Dichlorophenyl Substituent

The 2,4-dichlorophenyl group is an electron-deficient aromatic system that exhibits reactivity patterns characteristic of halogenated and deactivated benzene (B151609) rings.

Regioselective Lithiation and Deprotonation Patterns

Directed ortho-metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic rings. The regioselectivity of this reaction is governed by the directing ability of the substituents on the ring. In the case of a dichlorophenyl group, the chlorine atoms and the dioxolane moiety exert influence.

Studies on the closely related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, provide significant insight into these patterns. researchgate.net Treatment with butyllithium (B86547) results in deprotonation at the 4-position of the dichlorophenyl ring, which is flanked by the two electron-withdrawing chloro substituents. This site is the most acidic proton on that ring. However, the directing power of other groups can alter this regioselectivity. For example, when butyllithium is complexed with N,N,N',N",N"-pentamethyldiethylenetriamine (PMDTA), deprotonation occurs on the other aromatic ring adjacent to the fluorine atom, demonstrating the powerful directing effect of the complexing agent. researchgate.net

These findings suggest that for 2-(2,4-Dichlorophenyl)-1,3-dioxolane, deprotonation would likely occur at the 5-position (meta to the dioxolane group and ortho to the chlorine at C4) or the 3-position (ortho to both the dioxolane and the chlorine at C2), depending on the specific base and reaction conditions used. The acidity of the ring protons is enhanced by the electron-withdrawing nature of the chlorine atoms.

| Starting Material | Reagent | Site of Lithiation | Subsequent Reaction | Product |

|---|---|---|---|---|

| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-Butyllithium | Position 4 (between Cl atoms) | Quenching with CO2 | 4-Carboxy derivative |

| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-Butyllithium / PMDTA | Position 3 of fluorophenyl ring (ortho to F) | Quenching with CO2 | 3-Carboxy derivative |

| 4-Trimethylsilyl derivative | n-Butyllithium | Position 2 of dichlorophenyl ring | Quenching with CO2 | 2-Carboxy derivative |

Electrophilic and Nucleophilic Aromatic Substitution Potential

The reactivity of the 2,4-dichlorophenyl ring towards aromatic substitution is heavily influenced by the two chlorine substituents and the dioxolane group.

Electrophilic Aromatic Substitution (EAS): Chlorine atoms are deactivating yet ortho-, para-directing groups for EAS. masterorganicchemistry.commasterorganicchemistry.com The dioxolane substituent is also generally considered to be a deactivating, ortho-, para-director. Therefore, the 2,4-dichlorophenyl ring is significantly deactivated towards electrophilic attack compared to benzene. Electrophilic substitution, if forced, would be directed to the positions ortho and para to the existing substituents. The most likely position for substitution would be C5, which is ortho to one chlorine (C4) and meta to the other (C2) and the dioxolane group. Position C3 is sterically hindered and ortho to two deactivating groups. Position C6 is para to one chlorine (C2) and ortho to the other (C4).

Nucleophilic Aromatic Substitution (NAS): In contrast to its deactivation towards EAS, the presence of strong electron-withdrawing groups like chlorine activates an aromatic ring for nucleophilic aromatic substitution. libretexts.org For NAS to occur, a good leaving group (in this case, a chloride ion) must be present, and the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, both chlorine atoms are potential leaving groups. The ring is activated for nucleophilic attack, and a strong nucleophile could displace one of the chlorine atoms. The reaction is favored because the electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Reactivity of Peripheral Functional Groups

The term "peripheral functional groups" refers to reactive centers other than the core dioxolane and dichlorophenyl structures. In the parent molecule, the chloro groups themselves can be considered peripheral functional groups. As discussed, they can act as leaving groups in nucleophilic aromatic substitution reactions. libretexts.org

Reactions Involving Halogenated Alkyl Moieties

A crucial derivative in the synthetic pathways involving this compound is its brominated analog, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol. cymitquimica.com The bromomethyl group at the C2 position of the dioxolane ring serves as a reactive handle for nucleophilic substitution reactions. This reactivity is central to the construction of more complex derivatives.

A prime example of this is the reaction of the bromomethyl derivative with a nitrogen-containing heterocycle, such as 1,2,4-triazole (B32235) or imidazole (B134444). nih.gov In this SN2 reaction, the nucleophilic nitrogen of the azole displaces the bromide ion, forming a new carbon-nitrogen bond. This step is a cornerstone in the synthesis of widely used antifungal drugs. For instance, the reaction with 1,2,4-triazole leads to the formation of a triazol-1-ylmethyl substituent on the dioxolane ring. nih.gov Similarly, reaction with imidazole yields an imidazol-1-ylmethyl derivative, a key intermediate for ketoconazole (B1673606).

The reaction conditions for these nucleophilic substitutions typically involve a polar aprotic solvent, such as dimethylformamide (DMF), and may be facilitated by a base. telangana.gov.in The table below summarizes the key reactants and products in these transformations.

| Reactant (Halogenated Alkyl Moiety) | Nucleophile | Product | Significance |

|---|---|---|---|

| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | 1,2,4-Triazole | cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | Intermediate for Itraconazole and Terconazole nih.govchemicalbook.comgoogle.com |

| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | Imidazole | cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol | Intermediate for Ketoconazole |

Transformation of Hydroxyl and Ester Groups

The hydroxyl group present in derivatives like cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is also a key site for chemical transformation. chemicalbook.com Direct displacement of a hydroxyl group is generally unfavorable due to it being a poor leaving group. Therefore, it is typically converted into a better leaving group, most commonly through esterification.

In the synthesis of the antifungal agent itraconazole, the primary alcohol of the aforementioned methanol (B129727) derivative is esterified with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride. quickcompany.ingoogle.com This reaction, often carried out in the presence of a base like pyridine, converts the hydroxyl group into a mesylate or tosylate ester, respectively. These sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

The resulting methanesulfonate (B1217627) or p-toluenesulfonate ester is then reacted with a phenoxide nucleophile. quickcompany.ingoogle.com This reaction is a critical step, forming an ether linkage and assembling the final, complex structure of the antifungal drug. The transformation of the hydroxyl group into a sulfonate ester is thus an enabling step for this key bond formation.

The table below outlines the transformation of the hydroxyl group and the subsequent reaction of the resulting ester.

| Starting Material | Reagent | Intermediate (Ester) | Subsequent Reaction |

|---|---|---|---|

| cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | Methanesulfonyl chloride | cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate nih.gov | Nucleophilic substitution with a phenoxide telangana.gov.ingoogle.com |

| cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | p-Toluenesulfonyl chloride | cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl p-toluenesulfonate | Nucleophilic substitution with a phenoxide quickcompany.in |

Reaction Mechanisms and Intermediate Characterization

Mechanistic Pathways of Dioxolane-Containing Transformations

The key transformations involving this compound derivatives in the synthesis of azole antifungals proceed through well-established mechanistic pathways. The displacement of the bromide from the 2-(bromomethyl) derivative and the subsequent displacement of the mesylate or tosylate group from the esterified 4-methanol derivative both occur via a bimolecular nucleophilic substitution (SN2) mechanism.

In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. spcmc.ac.in This backside attack leads to an inversion of stereochemistry at the reaction center. The reaction proceeds through a single transition state in which the nucleophile-carbon bond is forming at the same time as the carbon-leaving group bond is breaking. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The dioxolane ring itself is generally stable under the basic or neutral conditions used for these substitution reactions. However, under acidic conditions, the acetal functionality of the dioxolane ring can be susceptible to hydrolysis, leading to ring-opening and the regeneration of the parent carbonyl compound and diol. Mechanistic studies on the cationic ring-opening polymerization of 1,3-dioxolane indicate that the reaction can proceed through either an Active Chain End (ACE) mechanism, involving tertiary oxonium ions, or an Active Monomer (AM) mechanism with secondary oxonium ions. researchgate.netrsc.org These studies, while not specific to this compound, provide insight into the fundamental reactivity of the dioxolane ring system.

Characterization of Transient Intermediates

The characterization of transient intermediates in the reactions of this compound is not extensively documented in the available literature. For the SN2 reactions described, the mechanism is concerted, meaning it proceeds through a high-energy transition state rather than a stable intermediate. This transition state, where the central carbon is pentacoordinate, is fleeting and not directly observable under normal reaction conditions. Its existence is inferred from kinetic data and stereochemical outcomes (e.g., Walden inversion).

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the structure and chemical environment of the analyte.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(2,4-Dichlorophenyl)-1,3-dioxolane, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the dioxolane ring.

The three protons on the dichlorophenyl ring are chemically non-equivalent and are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atoms and the dioxolane group influences their chemical shifts.

The protons on the 1,3-dioxolane (B20135) ring include a methine proton at the C2 position (adjacent to the aromatic ring) and four methylene (B1212753) protons at the C4 and C5 positions. The methine proton (CH) is expected to resonate as a singlet at a downfield position due to the deshielding effect of the two adjacent oxygen atoms and the aromatic ring. The four methylene protons (-OCH₂CH₂O-) are expected to appear as a multiplet, potentially a complex pattern due to diastereotopicity, in the region of δ 3.5-4.5 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Dioxolane CH | ~5.8 - 6.2 | Singlet (s) |

| Dioxolane CH₂ | ~3.9 - 4.3 | Multiplet (m) |

| Aromatic CH | ~7.2 - 7.6 | Multiplet (m) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The dichlorophenyl ring will exhibit six signals in the aromatic region (δ 120-140 ppm), with the carbons directly bonded to chlorine atoms showing characteristic shifts. The carbon of the methine group (C2) in the dioxolane ring is expected to appear significantly downfield (δ 95-110 ppm) due to being bonded to two oxygen atoms. The two methylene carbons (C4 and C5) of the dioxolane ring are expected to resonate in the typical ether region (δ 60-70 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Dioxolane C2 (O-CH-O) | 95 - 110 |

| Dioxolane C4/C5 (-CH₂-) | 60 - 70 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 135 - 145 |

To further confirm the structure, multi-nuclear NMR techniques could be employed. For instance, ³⁵Cl NMR spectroscopy could be used to provide direct evidence for the presence and electronic environment of the two chlorine atoms on the phenyl ring. The distinct chemical shifts would confirm their positions. Additionally, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would establish the coupling relationships between the protons on the aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₈Cl₂O₂), the molecular weight is approximately 218.0 g/mol .

The mass spectrum is expected to show a characteristic molecular ion peak (M⁺) cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms will result in a distinctive pattern of peaks at M⁺, M⁺+2, and M⁺+4 with a relative intensity ratio of approximately 9:6:1.

Fragmentation of the molecular ion is expected to occur through several pathways. A primary fragmentation would be the cleavage of the bond between the aromatic ring and the dioxolane ring, leading to the formation of a dichlorophenyl cation or a dioxolane-containing fragment. Another common fragmentation pathway for dioxolanes involves the loss of small neutral molecules like formaldehyde (B43269) (CH₂O).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 218, 220, 222 | [M]⁺, Molecular ion |

| 173, 175, 177 | [M - C₂H₅O]⁺ |

| 145, 147 | [C₆H₃Cl₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 73 | [C₃H₅O₂]⁺ |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands corresponding to specific functional groups and bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. Strong C-O stretching vibrations from the dioxolane ring are anticipated in the 1000-1200 cm⁻¹ region. The aromatic ring will give rise to C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. The C-H bonds of the dioxolane ring will show stretching vibrations just below 3000 cm⁻¹. The presence of the carbon-chlorine bonds will be indicated by absorptions in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Dioxolane) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1200 | C-O Stretch | Ether (Dioxolane) |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Raman Spectroscopy (Implicit, general vibrational analysis)

The key vibrational modes expected for this compound include:

Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds on the phenyl ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The C-H bonds of the ethylene (B1197577) glycol fragment within the dioxolane ring are expected to produce signals in the 3000-2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are characteristic and generally result in multiple bands between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net

Dioxolane Ring Vibrations: The five-membered dioxolane ring exhibits several characteristic vibrations, including C-O-C stretching and ring "breathing" modes, which are typically found in the 1200-800 cm⁻¹ region of the spectrum. researchgate.net

C-Cl Stretching: The carbon-chlorine bonds of the dichlorophenyl group give rise to strong vibrations, which are expected in the 800-600 cm⁻¹ range. The exact positions can help confirm the substitution pattern on the aromatic ring.

Resonance Raman spectroscopy can be a powerful tool to selectively enhance vibrations coupled to specific electronic transitions, which would be particularly useful for analyzing the electronic structure of the dichlorophenyl chromophore. stfc.ac.uk

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Vibrations of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Vibrations of C-H bonds on the dioxolane ring |

| Aromatic C=C Stretch | 1600 - 1400 | Ring stretching of the phenyl group |

| Dioxolane Ring Modes | 1200 - 800 | C-O-C stretching and ring deformations |

| C-Cl Stretch | 800 - 600 | Stretching of the two carbon-chlorine bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For this compound, the primary chromophore is the 2,4-dichlorophenyl group. The dioxolane ring itself does not possess significant absorption in the standard UV-Vis range (200-800 nm).

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring. The substitution of the benzene ring with two chlorine atoms and the dioxolane group influences the energy of these transitions. The spectrum of the related compound, 2,4-dichlorophenol, exhibits characteristic absorption bands around 210, 245, and 285 nm. researchgate.net The primary and secondary bands are due to transitions within the aromatic system, while the band at longer wavelength (around 285 nm) can be attributed to the n → π* transition involving the C-Cl bond. researchgate.net It is anticipated that this compound would exhibit a similar absorption profile, as the electronic effect of the dioxolane substituent on the phenyl ring is not expected to cause a major shift in the absorption maxima (λmax).

| Expected λmax (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~210 | π → π | Phenyl Ring |

| ~245 | π → π | Phenyl Ring |

| ~285 | n → π* | Aromatic system and C-Cl bonds |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is measured, and from their intensities and positions, the electron density map of the molecule can be calculated. wikipedia.org This map is then used to determine the atomic positions.

While specific crystal structure data for this compound is not available, analysis of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, shows that such molecules can be crystallized and their structures determined with high precision. aalto.fiechemcom.com A hypothetical analysis of the target compound would yield its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. mdpi.com

From a solved crystal structure, precise geometric parameters can be obtained. For this compound, this analysis would reveal the exact bond lengths of the C-C, C-H, C-O, and C-Cl bonds, as well as the bond angles within and between the two ring systems. The dihedral angles would describe the relative orientation of the phenyl and dioxolane rings and the conformation (puckering) of the five-membered dioxolane ring. Based on data from structurally similar fragments, the expected values can be estimated. researchgate.net

| Parameter | Atoms Involved | Expected Value | Comment |

|---|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å | Typical for a phenyl ring |

| Bond Length | C-Cl | ~1.74 Å | Standard length for a C-Cl bond on an aromatic ring researchgate.net |

| Bond Length | C-O (dioxolane) | ~1.43 Å | Typical for a C-O single bond in an ether/acetal (B89532) researchgate.net |

| Bond Angle | C-C-C (aromatic) | ~120° | Expected for sp² hybridized carbons in a benzene ring |

| Bond Angle | O-C-O (dioxolane) | ~107° | Reflects the sp³ hybridization and ring strain in the five-membered ring researchgate.net |

| Dihedral Angle | Phenyl vs. Dioxolane | Variable | Describes the twist between the two rings |

Chromatographic Separation and Identification Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. Given the compound's aromatic and moderately nonpolar nature, a reversed-phase HPLC (RP-HPLC) method is most suitable.

In a typical RP-HPLC setup, the stationary phase would be a nonpolar material, such as a C18 (octadecylsilyl) bonded silica (B1680970) column. nih.gov The mobile phase would consist of a polar solvent mixture, commonly a combination of water (often buffered or acidified) and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.comdeswater.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, such as 285 nm. deswater.com The retention time—the time it takes for the compound to elute from the column—is a characteristic parameter used for identification under specific chromatographic conditions. Quantification is performed by integrating the area of the chromatographic peak, which is proportional to the concentration of the analyte.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC | Separation of moderately nonpolar compounds |

| Stationary Phase | C18 Column | Provides a nonpolar surface for hydrophobic interactions nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column; composition controls retention time helixchrom.com |

| Detection | UV Detector at ~285 nm | Monitors the eluting compound based on its UV absorbance deswater.com |

| Identification | Retention Time | Characteristic time for elution under defined conditions |

| Quantification | Peak Area Integration | Relates detector response to concentration |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, a typical GC analysis would involve a high-resolution capillary column, such as one with a phenyl-substituted stationary phase, to facilitate separation based on boiling point and polarity. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this dioxolane derivative, offering high sensitivity.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Value/Type |

| Column | Phenyl-methylpolysiloxane capillary column |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial 100 °C, ramp to 280 °C |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a versatile and rapid method for monitoring reaction progress and assessing the purity of a sample. For this compound, a silica gel plate (e.g., Silufol UV-254) would serve as the stationary phase due to the compound's moderate polarity. mdpi.com

A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents would be optimized to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for clear separation. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Visualization of the compound spot can be achieved under UV light, as the dichlorophenyl group is UV-active. Further visualization can be accomplished using staining agents if necessary. mdpi.com

Table 2: Illustrative Thin Layer Chromatography (TLC) System

| Parameter | Description |

| Stationary Phase | Silica Gel UV-254 Plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Application | Sample dissolved in a volatile solvent and spotted on the baseline |

| Visualization | UV lamp (254 nm) |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. If this compound were used as a monomer or part of a repeating unit in a polymer, GPC would be employed to determine the resulting polymer's molecular weight distribution.

The analysis involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying degrees and elute later. This separation by hydrodynamic volume allows for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

Table 3: Typical Gel Permeation Chromatography (GPC) Data for Polymer Analysis

| Parameter | Description | Example Data |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 10,800 g/mol |

| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample. | 1.11 |

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are vital for determining the thermal stability and phase behavior of compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA scan would reveal its thermal stability and decomposition profile. As the sample is heated, a plot of mass versus temperature is generated. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss is observed. The resulting thermogram provides crucial information on the temperatures at which degradation begins, the rate of decomposition, and the amount of residual mass. Studies on other complex organic molecules show that decomposition can occur in single or multiple steps. ekb.eg

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. When analyzing this compound, a DSC thermogram would show a distinct endothermic peak at its melting point, where the compound absorbs heat to transition from a solid to a liquid state. The temperature at the peak of this endotherm is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion. This technique is highly sensitive for determining the purity and crystalline nature of a compound. rroij.com

Dynamic Thermogravimetry (DTG)

Dynamic Thermogravimetry, often performed in conjunction with TGA, provides a clearer picture of the decomposition process. The DTG curve is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. Peaks on the DTG curve correspond to the points of maximum decomposition rate. This is particularly useful for resolving overlapping decomposition events that might appear as a single step in the TGA curve. For this compound, the DTG curve would pinpoint the exact temperature at which the rate of thermal degradation is highest, providing valuable kinetic information about the decomposition process. ekb.eg

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties by solving the Schrödinger equation. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for exploring the electronic landscape of molecules like 2-(2,4-Dichlorophenyl)-1,3-dioxolane.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. d-nb.info This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. A typical DFT analysis of this compound would involve optimizing the molecule's geometry and then calculating various electronic properties. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such studies on related organic molecules. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, a DFT calculation would reveal the energies of the HOMO and LUMO and the spatial distribution of these orbitals across the molecule. This analysis would indicate which parts of the molecule, such as the dichlorophenyl ring or the dioxolane moiety, are the primary sites for electron donation and acceptance. Although specific values for this compound are not documented in the searched literature, studies on similar dichlorophenyl derivatives have utilized FMO analysis to predict their reactivity. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data This table is a template illustrating how data would be presented. Specific calculated values for this compound are not currently available in published research.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | ELUMO - EHOMO; indicates chemical reactivity |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. wolfram.com Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas denote neutral potential. malayajournal.org

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the dioxolane ring and the chlorine atoms on the phenyl ring due to their high electronegativity. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms. This mapping provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Bond order analysis provides a quantitative measure of the number of bonds between two atoms, reflecting bond strength. For this compound, these calculations would quantify the charge on each carbon, hydrogen, oxygen, and chlorine atom and determine the strength of the covalent bonds within the dichlorophenyl and dioxolane rings.

DFT calculations are a reliable tool for predicting spectroscopic data. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.govnih.gov These theoretical predictions are valuable for assigning signals in experimental spectra and confirming molecular structures. comporgchem.com

Similarly, the calculation of harmonic vibrational frequencies can predict a molecule's infrared (IR) and Raman spectra. mdpi.com The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. scirp.org While raw calculated frequencies are often higher than experimental values, they can be corrected using a scaling factor to achieve good agreement with experimental data. mdpi.com For this compound, these theoretical spectra would serve as a benchmark for experimental characterization.

Table 2: Hypothetical Predicted Vibrational Frequencies This table is a template illustrating how data would be presented. Specific calculated values for this compound are not currently available in published research.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | Data not available | Data not available | Aromatic C-H stretching |

| ν(C-O) ether | Data not available | Data not available | Dioxolane C-O stretching |

| ν(C-Cl) | Data not available | Data not available | C-Cl stretching |

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. libretexts.org It provides a good starting point for more advanced calculations by solving the Schrödinger equation without empirical parameters. aau.dk However, a primary limitation of the HF method is its neglect of electron correlation, which can affect the accuracy of the results. kit.edu

HF calculations can be used to determine the optimized geometry, orbital energies, and other electronic properties of this compound. arxiv.org While generally less accurate than DFT for many applications, HF theory is crucial for methods that build upon it to include electron correlation (post-Hartree-Fock methods) and remains a valuable tool in computational chemistry. libretexts.orgajchem-a.com

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to understand the three-dimensional structure and dynamic behavior of this compound and its derivatives. These techniques are crucial for predicting the compound's physical and chemical properties.

For 2-substituted 1,3-dioxolanes, the orientation of the substituent (axial vs. equatorial-like) significantly influences the conformational preference. In the case of this compound, the bulky dichlorophenyl group is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance. Theoretical calculations for related 2-aryl-1,3-dioxolanes support this preference for an equatorial-like arrangement of the aryl group.

While specific conformational analysis data for this compound is not extensively available in the public domain, the principles can be illustrated with data from analogous structures. The following table presents hypothetical relative energies for possible conformers, based on general principles of conformational analysis of similar molecules.

| Conformer | Dihedral Angle (O-C-C-O) | 2,4-Dichlorophenyl Orientation | Relative Energy (kcal/mol) |

| A | 35° (Twist) | Pseudo-equatorial | 0.00 |

| B | 0° (Envelope) | Pseudo-equatorial | 1.5 |

| C | 35° (Twist) | Pseudo-axial | 3.8 |

| D | 0° (Envelope) | Pseudo-axial | 5.2 |

| Note: This data is illustrative and based on general principles of conformational analysis of 2-substituted 1,3-dioxolanes. |

Computational models are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. Molecular orbital theory, particularly the analysis of Frontier Molecular Orbitals (HOMO and LUMO), provides insights into the molecule's electrophilic and nucleophilic character. The distribution of electrostatic potential on the molecular surface can identify sites susceptible to nucleophilic or electrophilic attack.

For this compound, the dichlorophenyl group, being electron-withdrawing, influences the electron density distribution across the molecule. This can affect the reactivity of the dioxolane ring, for instance, in acid-catalyzed hydrolysis. Computational models can quantify these electronic effects and predict how they modulate the reaction rates compared to unsubstituted 2-phenyl-1,3-dioxolane.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity of a series of related dioxolane derivatives. nih.gov These models correlate structural or quantum chemical descriptors with experimentally observed reactivity.

| Computational Method | Predicted Property | Application to this compound |

| DFT (B3LYP/6-31G*) | HOMO-LUMO gap | Predicts kinetic stability and reactivity towards reagents. |

| Electrostatic Potential Mapping | Charge distribution | Identifies sites for nucleophilic/electrophilic attack. |

| QSAR | Reactivity correlation | Predicts reactivity based on structural modifications. |

| Note: This table outlines common computational approaches for reactivity prediction. |

Theoretical Studies of Reaction Mechanisms

Theoretical studies of reaction mechanisms provide a detailed picture of how chemical transformations involving this compound occur. These studies are crucial for understanding reaction kinetics and for the rational design of synthetic routes.

A key aspect of theoretical reaction mechanism studies is the identification and characterization of transition states. Computational methods can be used to locate the geometry of transition states and calculate their energies, which correspond to the activation energy of the reaction. For instance, the acid-catalyzed hydrolysis of this compound, a common reaction for acetals, can be modeled to elucidate the step-wise mechanism involving protonation, ring-opening, and subsequent reaction with water. ic.ac.uk

The calculated energy barriers for each step of the reaction provide a quantitative measure of the reaction rate. The influence of the 2,4-dichloro substitution on the stability of intermediates and transition states can be assessed, providing a rationale for observed reaction kinetics.

| Reaction Step | Description | Calculated Energy Barrier (Illustrative) |

| 1. Protonation | Protonation of a dioxolane oxygen | Low barrier |

| 2. C-O Bond Cleavage | Formation of a carbocation intermediate | Rate-determining step |

| 3. Nucleophilic Attack | Attack of water on the carbocation | Low barrier |

| 4. Deprotonation | Formation of the final products | Low barrier |

| Note: The energy barriers are illustrative and would require specific calculations for this compound. |

Computational data can provide a theoretical framework to rationalize and explain experimental observations. For example, if the hydrolysis of this compound is experimentally found to be slower than that of 2-phenyl-1,3-dioxolane, computational studies can attribute this to the electronic effects of the chlorine atoms. The electron-withdrawing nature of the chlorine atoms would destabilize the carbocation intermediate formed during the hydrolysis, thereby increasing the activation energy of the rate-determining step.

Similarly, if a particular reaction involving this compound shows high regioselectivity or stereoselectivity, computational modeling of the different possible reaction pathways and their corresponding energy barriers can explain the observed outcome.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative correlation between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, SRR models can be developed by systematically varying substituents on the phenyl ring or the dioxolane moiety and correlating these structural changes with a measure of reactivity, such as a reaction rate constant.

| Descriptor Type | Examples | Information Provided |

| Electronic | Hammett constants, Mulliken charges | Quantifies electron-donating/withdrawing effects. |

| Steric | van der Waals volume, Taft parameters | Quantifies the spatial bulk of substituents. |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Relates to electronic structure and polarizability. |

| Note: This table lists common descriptors used in SRR modeling. |

Correlating Structural Features with Chemical Transformation Efficacy

The chemical transformation efficacy of this compound is intrinsically linked to its three-dimensional structure and the electronic distribution across the molecule. Computational models, particularly those employing Density Functional Theory (DFT), can elucidate how specific structural motifs contribute to the molecule's reactivity in various chemical reactions.

The dioxolane ring, a five-membered cyclic acetal (B89532), is a key functional group. Theoretical studies on related 2-aryl-1,3-dioxolane systems indicate that the chair or twisted-chair conformations are typically the most stable. The orientation of the 2,4-dichlorophenyl group relative to the dioxolane ring is a critical determinant of reactivity. In many analogous structures, the aryl substituent preferentially occupies an equatorial position to minimize steric hindrance, a factor that influences the accessibility of the molecule for reaction.

The reactivity of the dioxolane ring itself often involves acid-catalyzed hydrolysis to regenerate the parent aldehyde (2,4-dichlorobenzaldehyde) and ethylene (B1197577) glycol. Computational models can predict the proton affinity of the oxygen atoms in the dioxolane ring, indicating the most likely site of initial protonation, which is the first step in the hydrolysis mechanism. Furthermore, the stability of the resulting carbocation intermediate at the C2 position of the dioxolane ring is significantly influenced by the electronic nature of the attached dichlorophenyl group.

The 2,4-dichlorophenyl group also presents sites for potential chemical transformations, such as nucleophilic aromatic substitution, although the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic attack. Computational analysis of the molecular electrostatic potential (MEP) can highlight regions of electron deficiency and abundance, predicting the most probable sites for nucleophilic or electrophilic attack.

To illustrate the structural parameters that influence reactivity, the following table presents calculated bond lengths and angles for a closely related compound containing a dichlorophenyl group, which can be considered representative for understanding the structural framework of this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl (ortho) | 1.745 |

| C-Cl (para) | 1.742 | |

| C-C (aromatic, avg.) | 1.395 | |

| C-C (phenyl-dioxolane linkage) | 1.510 | |

| C-O (dioxolane, avg.) | 1.430 | |

| C-C (dioxolane, avg.) | 1.540 | |

| Bond Angle (°) | C-C-Cl (ortho) | 120.5 |

| C-C-Cl (para) | 119.8 | |

| O-C-O (dioxolane) | 105.0 | |

| C-O-C (dioxolane) | 108.0 |

These data suggest a standard aromatic geometry for the dichlorophenyl ring and a puckered conformation for the dioxolane ring. The bond lengths and angles around the acetal carbon are critical for its stability and susceptibility to cleavage.

Impact of Substituent Effects on Chemical Properties

The two chlorine atoms on the phenyl ring of this compound exert a profound influence on its chemical properties through a combination of inductive and resonance effects. These substituent effects modulate the electron density distribution within the molecule, thereby affecting its reactivity, polarity, and spectroscopic characteristics.

Inductive and Resonance Effects:

Chlorine is an electronegative atom, and as such, it withdraws electron density from the aromatic ring through the sigma bonds (a -I inductive effect). This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance. The presence of two chlorine atoms, one in the ortho position and one in the para position, significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution.

Electronic Properties:

Computational studies on analogous dichlorophenyl-containing molecules provide insight into the electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions. A lower HOMO-LUMO energy gap generally implies higher reactivity.

The electron-withdrawing nature of the chlorine substituents is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenyl-1,3-dioxolane. This stabilization of the molecular orbitals can impact the kinetics and thermodynamics of chemical reactions.

The following table presents calculated electronic properties for a representative molecule containing a 2,4-dichlorophenyl group, which serves as a model for understanding the electronic landscape of this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.947 eV |

| LUMO Energy | -2.389 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.558 eV |

| Dipole Moment | 2.85 D |

The significant HOMO-LUMO gap suggests a relatively high kinetic stability for the molecule. The calculated dipole moment indicates that the molecule is polar, a consequence of the electronegative chlorine and oxygen atoms. This polarity influences the molecule's solubility and its interactions with other polar molecules and solvents.

Applications As Synthetic Intermediates and Reagents

Role in Organic Synthesis beyond Target Molecules

Beyond its application as a direct precursor to specific high-value molecules, 2-(2,4-Dichlorophenyl)-1,3-dioxolane plays a fundamental role in organic synthesis. The 1,3-dioxolane (B20135) functional group is a well-established protecting group for carbonyl compounds (aldehydes and ketones). organic-chemistry.orgwikipedia.org This strategy is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reacting while other parts of the molecule are modified. The dioxolane ring is stable against nucleophiles and bases, providing robust protection. organic-chemistry.org

The synthesis of this compound itself typically involves the acid-catalyzed reaction of 2,4-dichlorobenzaldehyde (B42875) with ethylene (B1197577) glycol. This acetal (B89532) formation is a reversible process, and the carbonyl group can be regenerated (deprotected) under acidic aqueous conditions, offering a controlled way to manage reactivity during a synthetic sequence. organic-chemistry.org This protective function makes the core structure valuable for constructing various molecular architectures where a latent aldehyde or ketone is required.

Intermediates for Complex Chemical Scaffolds